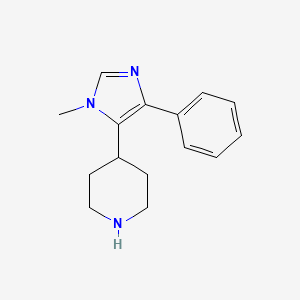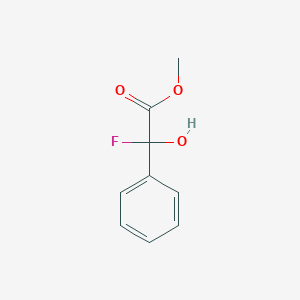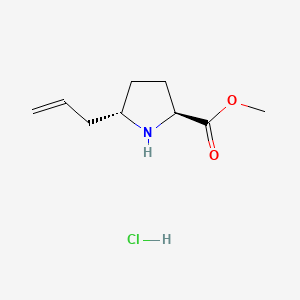
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C10H13ClN2O3S and a molecular weight of 276.74 g/mol . This compound is a pyridine derivative, characterized by the presence of a chloro group, a piperidin-1-ylsulfonyl group, and a hydroxyl group on the pyridine ring. It is known for its unique blend of properties, making it valuable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine and piperidine.
Sulfonylation: The piperidine is sulfonylated using a sulfonyl chloride reagent to form piperidin-1-ylsulfonyl chloride.
Coupling Reaction: The piperidin-1-ylsulfonyl chloride is then coupled with 3-chloropyridine in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 3-chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-one.
Reduction: Formation of 3-chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-methanol.
科学的研究の応用
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but with a pyrrolidine ring instead of piperidine.
3-Chloro-5-(morpholin-1-ylsulfonyl)pyridine: Contains a morpholine ring instead of piperidine.
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine: Features a piperazine ring instead of piperidine.
Uniqueness
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties
特性
分子式 |
C10H13ClN2O3S |
|---|---|
分子量 |
276.74 g/mol |
IUPAC名 |
3-chloro-5-piperidin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C10H13ClN2O3S/c11-8-6-12-7-9(10(8)14)17(15,16)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14) |
InChIキー |
SLZCTQNHEAORIC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)

![2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate](/img/structure/B11817977.png)

![methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B11817993.png)

